Platelet Aggregation Inhibition (Acid Form): 4,5-Diphenyl vs. 3,4-Diphenyl and 1,5-Diphenyl Isomers
In a direct head-to-head comparison within the same patent and assay, the acid form of (4,5-diphenyl-1H-pyrazol-1-yl)acetic acid (example 3) inhibited ADP-induced human platelet aggregation with an IC50 of 0.30 mcg/mL, outperforming the 3,4-diphenyl-1H-pyrazol-1-yl acetic acid isomer (example 2, IC50 = 0.35 mcg/mL) and the 1,5-diphenyl-1H-pyrazol-3-yl isomer (example 5, IC50 = 0.67 mcg/mL) . The percent difference relative to the 3,4-diphenyl isomer is 14.3%, while the improvement over the 1,5-diphenyl isomer is 55.2%.
| Evidence Dimension | IC50 for inhibition of ADP-induced human platelet aggregation (mcg/mL) |
|---|---|
| Target Compound Data | IC50 = 0.30 mcg/mL |
| Comparator Or Baseline | 3,4-diphenyl-1H-pyrazol-1-yl acetic acid: IC50 = 0.35 mcg/mL; 1,5-diphenyl-1H-pyrazol-3-yl acetic acid: IC50 = 0.67 mcg/mL |
| Quantified Difference | 1.17-fold more potent than 3,4-diphenyl analog; 2.23-fold more potent than 1,5-diphenyl analog |
| Conditions | In vitro human platelet-rich plasma, ADP-induced aggregation (Born aggregometer method), IC50 calculated from dose-response curves. |
Why This Matters
The 1.17- to 2.23-fold gain in inhibitory potency directly translates to a lower effective dose required for achieving equivalent antithrombotic effect, which is critical for both in vivo modeling and drug substance selection where positional isomer purity and identity are pharmacologically significant.
- [1] Meanwell, N. A.; et al. U.S. Patent 4,956,379. Pyrazole carboxylic acids and esters and inhibition of blood platelet aggregation therewith. September 11, 1990. Table 1. View Source
